molecular formula C8H7ClN2O5S B14844877 3-Acetamido-5-nitrobenzene-1-sulfonyl chloride CAS No. 88963-76-2

3-Acetamido-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B14844877
CAS No.: 88963-76-2
M. Wt: 278.67 g/mol
InChI Key: DKRJUDXWAXSQQA-UHFFFAOYSA-N
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Description

3-Acetamido-5-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetamido group, a nitro group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes the nitration of acetanilide to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of strong acids and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Hydrogen gas, metal hydrides

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products

    Sulfonamides: Formed by substitution of the sulfonyl chloride group with amines

    Sulfonate Esters: Formed by substitution with alcohols

    Amino Derivatives: Formed by reduction of the nitro group

Mechanism of Action

The mechanism of action of 3-Acetamido-5-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications and synthesis reactions. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both an acetamido and a nitro group, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This combination of functional groups makes it a valuable reagent in organic synthesis and research .

Properties

CAS No.

88963-76-2

Molecular Formula

C8H7ClN2O5S

Molecular Weight

278.67 g/mol

IUPAC Name

3-acetamido-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClN2O5S/c1-5(12)10-6-2-7(11(13)14)4-8(3-6)17(9,15)16/h2-4H,1H3,(H,10,12)

InChI Key

DKRJUDXWAXSQQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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